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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-2-nitropropene

Cat. No.: B12048242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Fluorophenyl)-2-nitropropene, a compound of interest in organic synthesis and drug

discovery. Due to the limited availability of published, peer-reviewed spectroscopic data for this

specific molecule, this guide presents a detailed, representative experimental protocol for its

synthesis and subsequent NMR analysis. The expected Nuclear Magnetic Resonance (NMR)

data is extrapolated from the known spectroscopic characteristics of the parent compound, 1-

phenyl-2-nitropropene, with a thorough discussion of the anticipated effects of the ortho-fluoro

substituent.

Spectroscopic Data
While a complete, experimentally verified NMR dataset for 1-(2-Fluorophenyl)-2-nitropropene
is not readily available in the public domain, the following tables present the known ¹H and ¹³C

NMR data for the closely related 1-phenyl-2-nitropropene. This information serves as a crucial

baseline for interpreting the spectra of the fluorinated analog. The expected shifts and coupling

constants for 1-(2-Fluorophenyl)-2-nitropropene are discussed in the subsequent section.

Table 1: ¹H NMR Spectroscopic Data for 1-Phenyl-2-nitropropene in CDCl₃
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Proton Assignment Chemical Shift (δ) [ppm] Multiplicity

Vinylic-H ~8.0 Singlet

Phenyl-H ~7.3 - 7.6 Multiplet

Methyl-H ~2.5 Singlet

Table 2: ¹³C NMR Spectroscopic Data for 1-Phenyl-2-nitropropene in CDCl₃

Carbon Assignment Chemical Shift (δ) [ppm]

Methyl (CH₃) ~14

Phenyl (C-H) ~128-131

Phenyl (C-alkene) ~133

Alkene (C-NO₂) ~137

Alkene (C-Phenyl) ~149

Expected NMR Data for 1-(2-Fluorophenyl)-2-
nitropropene
The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to

introduce significant and predictable changes in both the ¹H and ¹³C NMR spectra.

¹H NMR: The aromatic region of the spectrum will be more complex than that of the

unsubstituted analog. The protons on the fluorophenyl ring will exhibit splitting due to both

proton-proton (H-H) and proton-fluorine (H-F) coupling. The magnitude of the H-F coupling

constants (J-coupling) decreases with the number of bonds separating the interacting nuclei

(ortho > meta > para). The vinylic and methyl proton signals are also likely to experience a

slight shift due to the electron-withdrawing nature of the fluorine atom.

¹³C NMR: The carbon spectrum will show distinct signals for each of the six carbons in the

fluorophenyl ring. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large

one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the ring will show
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smaller, multi-bond C-F couplings. The chemical shifts of the aromatic carbons will also be

influenced by the electronegativity and mesomeric effects of the fluorine substituent.

Experimental Protocols
The following sections detail a representative protocol for the synthesis of 1-(2-
Fluorophenyl)-2-nitropropene and the subsequent acquisition of NMR data.

Synthesis of 1-(2-Fluorophenyl)-2-nitropropene
This procedure is adapted from the general synthesis of phenyl-2-nitropropenes via a Henry

condensation reaction.[1]

Materials:

2-Fluorobenzaldehyde

Nitroethane

n-Butylamine (as a basic catalyst)

Ethanol

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Magnetic stirrer and heating mantle

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1

equivalent) in ethanol.

To the stirring solution, add nitroethane (1.1 equivalents) followed by a catalytic amount of n-

butylamine.

The reaction mixture is then stirred at room temperature or gently heated under reflux for

several hours. The progress of the reaction should be monitored by thin-layer

chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The resulting crude product can be purified by recrystallization from a suitable solvent, such

as ethanol or isopropanol, to yield 1-(2-Fluorophenyl)-2-nitropropene as a crystalline solid.

NMR Sample Preparation and Data Acquisition
A general procedure for preparing a sample for NMR analysis is as follows:

Materials:

1-(2-Fluorophenyl)-2-nitropropene (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

5 mm NMR tube

Pipette and vial

Procedure:

Accurately weigh the desired amount of 1-(2-Fluorophenyl)-2-nitropropene and place it in

a clean, dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

Gently agitate the vial to ensure the complete dissolution of the sample.

Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.

The sample is now ready for analysis in an NMR spectrometer.

Data Acquisition Parameters (Typical):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.
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¹H NMR: Standard one-pulse experiment. Key parameters include spectral width, number of

scans, and relaxation delay.

¹³C NMR: Proton-decoupled pulse sequence to simplify the spectrum.

Logical Workflow
The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis.
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Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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